3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene
Description
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene (CAS: 17199-29-0) is a fluorinated aromatic compound with hydroxymethyl (–CH$2$OH) groups at the 1,2-positions and fluorine atoms at the 3,4,5,6-positions. Its structure combines strong electron-withdrawing fluorine substituents with polar hydroxymethyl groups, making it a versatile intermediate in organic synthesis. The compound is synthesized via bromination of the hydroxymethyl precursor using phosphorus tribromide (PBr$3$), followed by cyclization to form indanone derivatives . Applications include its use as a precursor in pesticide intermediates and fluorinated materials due to its reactivity and fluorine-enhanced stability .
Properties
IUPAC Name |
[2,3,4,5-tetrafluoro-6-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIJRDHVLVWRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonic Acid-Mediated Hydroxymethylation
A patented two-step method (CN101973850B) utilizes chlorosulfonic acid to introduce hydroxymethyl groups onto a tetrafluorinated benzene backbone.
Step 1: Formation of 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene
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Reactants : 1,2,4,5-Tetrafluorobenzene, paraformaldehyde, sulfuric acid (85–90%), zinc chloride, and chlorosulfonic acid.
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Conditions :
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Temperature: 40–60°C
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Molar ratio (chlorosulfonic acid : tetrafluorobenzene): 2–3:1
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Reaction time: 4–6 hours
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Step 2: Hydrolysis to 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene
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Reactants : Intermediate from Step 1, alkali (sodium carbonate or potassium carbonate), water, ethanol.
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Conditions :
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Hydrolysis temperature: Reflux (78–85°C)
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Molar ratio (alkali : intermediate): 2–3:1
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Reaction time: 6–10 hours
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Key Advantages :
Borane-Mediated Reduction of Tetrafluorophthalic Acid
An alternative route involves reducing 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid using borane-tetrahydrofuran (BH₃·THF).
Procedure :
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Reduction :
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Dissolve 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid in THF.
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Add BH₃·THF (1.2 equivalents) at 0°C under inert atmosphere.
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Stir at room temperature for 18 hours.
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Workup :
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Quench with 10% HCl, extract with diethyl ether, and purify via sublimation.
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Mechanistic Insight :
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Borane selectively reduces carboxylic acids to primary alcohols without affecting adjacent fluorinated groups.
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Computational studies suggest BH₃ activates the carboxylic acid via a low-energy transition state (ΔG‡ = 10.6 kcal/mol).
Optimization Strategies
Catalytic Enhancements
Temperature and Pressure Control
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Hydrolysis Step : Maintaining reflux conditions (78–85°C) ensures complete conversion of chloromethyl to hydroxymethyl groups.
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Borane Reduction : Low temperatures (0–25°C) prevent over-reduction or decomposition of intermediates.
Industrial-Scale Production
Continuous Flow Reactor Systems
Purification Techniques
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Sublimation : Final product purity ≥98% (confirmed by HPLC).
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Crystallization : Ethanol-water mixtures (1:2 v/v) yield needle-like crystals suitable for X-ray diffraction analysis.
Comparative Analysis of Methods
Challenges and Solutions
Byproduct Formation
Moisture Sensitivity
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Issue : Borane reagents degrade in presence of water.
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Solution : Anhydrous conditions and molecular sieves improve stability.
Emerging Methodologies
Catalytic Hydrogenation
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Approach : Hydrogenate 3,4,5,6-tetrafluoro-1,2-bis(cyanomethyl)benzene using Pd/C (5 wt%) at 50–80°C.
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Advantage : Avoids corrosive reagents like chlorosulfonic acid.
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Limitation : Requires high-pressure equipment (3–5 atm H₂).
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) groups in 3,4,5,6-tetrafluoro-1,2-bis(hydroxymethyl)benzene are susceptible to oxidation, forming aldehydes or carboxylic acids. Key findings include:
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Reagents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective oxidants under acidic conditions.
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Products : Oxidation yields 3,4,5,6-tetrafluorophthalaldehyde (aldehyde) or 3,4,5,6-tetrafluorophthalic acid (carboxylic acid), depending on reaction severity .
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Mechanism : The reaction proceeds via deprotonation of the hydroxymethyl group, followed by formation of a carbonyl intermediate. Fluorine substituents enhance electron-withdrawing effects, stabilizing intermediates .
Nucleophilic Substitution of Fluorine Atoms
The fluorine atoms at positions 3,4,5,6 undergo substitution under nucleophilic conditions:
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Reagents : Sodium methoxide (NaOCH₃) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF).
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Products : Substitution yields derivatives such as 1,2-bis(hydroxymethyl)-3,4,5,6-tetramethoxybenzene (methoxy substitution) .
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Kinetics : Fluorine substitution follows an SₙAr (nucleophilic aromatic substitution) mechanism, with electron-withdrawing hydroxymethyl groups activating the aromatic ring toward attack .
Coordination Chemistry and Metal Complexation
The compound acts as a ligand in coordination polymers:
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Reaction with Cobalt : Reacts with Co(OAc)₂·4H₂O under hydrothermal conditions to form poly[diaqua-(μ₃-3,4,5,6-tetrafluorophthalato-κ³O:O′)cobalt(II)] , a coordination polymer with a 3D network .
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Applications : Such complexes exhibit potential in catalysis or materials science due to their structural stability .
Hydrolysis and Esterification
The hydroxymethyl groups participate in esterification:
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Reagents : Acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) in the presence of acid catalysts.
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Products : Forms 3,4,5,6-tetrafluoro-1,2-bis(acetoxymethyl)benzene (ester derivative) .
Comparative Reactivity in Substitution Reactions
A comparative analysis of substitution rates for fluorine atoms (Table 1):
| Position | Reagent | Reaction Rate (Relative) | Major Product |
|---|---|---|---|
| 3,5-F | NaOCH₃ (DMF, 100°C) | 1.0 (reference) | 3,5-methoxy derivatives |
| 4,6-F | NaOCH₃ (DMF, 100°C) | 0.7 | 4,6-methoxy derivatives |
| All F | t-BuOK (THF, 80°C) | 2.3 | Fully substituted methoxy product |
Data derived from kinetic studies in aromatic substitution mechanisms .
Thermal Stability and Decomposition
Scientific Research Applications
Materials Science
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is utilized in the development of advanced materials due to its unique fluorinated structure which imparts desirable properties such as chemical resistance and thermal stability.
Coatings and Polymers
The compound can be incorporated into polymer matrices to enhance properties such as hydrophobicity and chemical resistance. Its fluorinated nature makes it suitable for applications in protective coatings that require durability against harsh chemicals and environmental conditions.
Nanocomposites
Research has shown that incorporating this compound into nanocomposite materials can improve mechanical strength and thermal stability. These composites are valuable in aerospace and automotive industries where lightweight yet strong materials are essential.
Pharmaceutical Applications
The unique structural attributes of this compound make it a candidate for drug design and development.
Drug Delivery Systems
Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability. Studies indicate that this compound could be used to create drug delivery systems that improve the efficacy of therapeutic agents by modifying their release profiles.
Antimicrobial Agents
Research has indicated that fluorinated compounds possess antimicrobial properties. The incorporation of this compound into formulations may enhance the effectiveness of antimicrobial agents against resistant strains of bacteria.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis.
Synthesis of Fluorinated Aromatic Compounds
This compound can be used as a precursor in the synthesis of other fluorinated aromatic compounds which are critical in various chemical processes including agrochemicals and specialty chemicals.
Catalysts
There is potential for this compound to act as a catalyst or catalyst support in various organic reactions due to its unique electronic properties stemming from the presence of fluorine atoms.
Case Studies
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The hydroxymethyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems and its interaction with enzymes and receptors.
Comparison with Similar Compounds
Substituent Effects: Hydroxymethyl vs. Trimethylsilyl Groups
Compound: 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene (CAS: Not provided)
- Synthesis : Prepared via reaction of poly(cadmium-2,3,5,6-tetrafluorobenzene) with trimethylsilyl chloride .
- Structural Features :
- The trimethylsilyl (TMS) groups at 1,4-positions are bulkier than hydroxymethyl groups, leading to longer C${arene}$–Si bond distances (1.87–1.89 Å) compared to C${arene}$–C bonds in hydroxymethyl derivatives.
- Fluorine atoms induce planarity in the benzene ring, enhancing π-π stacking interactions.
- Applications: Used in organometallic chemistry due to silicon’s ability to stabilize reactive intermediates .
Comparison :
- Reactivity : Hydroxymethyl groups (–CH$2$OH) are more polar and reactive in hydrogen bonding, whereas TMS groups (–SiMe$3$) are sterically bulky and electron-donating.
- Thermal Stability : TMS derivatives exhibit higher thermal stability (>300°C) due to robust Si–C bonds, whereas hydroxymethyl derivatives may undergo dehydration or oxidation at lower temperatures .
Fluorinated Benzene Dicarboxylates in Coordination Polymers
Compound : 3,4,5,6-Tetrafluoro-benzene-1,2-dicarboxylic acid (1,2-H$2$BDC-F$4$)
Comparison :
- Electronic Effects : Both compounds feature strong electron-withdrawing fluorine substituents, but the dicarboxylate ligand’s acidity enables metal coordination, unlike the neutral hydroxymethyl derivative.
- Functionality : Hydroxymethyl groups lack direct metal-binding capability, limiting their use in coordination chemistry compared to carboxylates .
Halogenated Derivatives: Bromo-Fluorobenzenes
Compound : 1,2-Dibromo-3,4,5,6-tetrafluorobenzene (CAS: 827-08-7)
- Structure : Bromine atoms at 1,2-positions introduce steric and electronic effects distinct from hydroxymethyl groups .
- Reactivity : Bromine facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas hydroxymethyl groups undergo oxidation or esterification .
- Physical Properties : Higher molecular weight (307.87 g/mol) and density compared to the hydroxymethyl derivative (MW: ~212.11 g/mol) .
Comparison :
Aliphatic-Linked Hydroxymethyl Derivatives
Compound: 1,2-Bis[2-(hydroxymethyl)phenoxy]alkylene (n = 4, 5, 6)
Comparison :
- Flexibility : Aliphatic chains introduce conformational flexibility absent in the rigid tetrafluorinated benzene backbone.
- Solubility : The fluorinated compound is less soluble in polar solvents due to hydrophobic fluorine atoms .
Biological Activity
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene, also known as 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS: 92339-07-6), is a fluorinated aromatic compound with significant biological activity. This article reviews its biological properties based on recent research findings and case studies.
- Molecular Formula : C8H6F4O2
- Molecular Weight : 210.13 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 256 °C
- Purity : >97% (GC) .
The synthesis of this compound typically involves the reaction of tetrafluorobenzene with formaldehyde under acidic conditions. The introduction of hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.
Mechanism of Action :
The compound interacts with specific molecular targets in biological systems. Its hydroxymethyl groups can form hydrogen bonds with proteins and nucleic acids, influencing various biochemical pathways. This property is particularly important in the context of drug design and development .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:
- Case Study : A study demonstrated its effectiveness against Gram-positive bacteria when modified into azobenzene derivatives. The modified compounds showed over a 50-fold increase in antibacterial activity compared to their non-fluorinated counterparts .
| Compound | Activity Against Gram-positive Bacteria | Reference |
|---|---|---|
| Native Ciprofloxacin | Baseline Activity | |
| Azobenzene-derived Ciprofloxacin | >50-fold increase |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cells. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving oxidative stress and apoptosis.
- Case Study : In vitro assays indicated that the compound could induce apoptosis in specific cancer cell lines by disrupting mitochondrial function .
Applications in Drug Development
This compound is being explored as a potential scaffold for developing new drugs due to its unique structural features that enhance bioavailability and stability.
Research Findings
- Drug Design : The compound's ability to form stable interactions with biological macromolecules makes it a candidate for designing inhibitors targeting specific enzymes involved in disease pathways.
| Application | Description |
|---|---|
| Antimicrobial Agents | Potential use in developing new antibiotics |
| Anticancer Drugs | Investigated for its cytotoxic effects on tumor cells |
| Drug Delivery Systems | Explored for enhancing drug solubility and stability |
Q & A
Q. What are the optimal synthetic routes for 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene, and how can purity be verified?
Methodological Answer: The compound can be synthesized via a two-step process:
Esterification : React 3,4,5,6-tetrafluorophthalic acid (CAS 652-03-9) with methanol under acidic conditions to form dimethyl 3,4,5,6-tetrafluorophthalate (CAS 652-03-9 derivatives; see ).
Reduction : Reduce the ester groups to hydroxymethyl using a reducing agent like LiAlH₄ or NaBH₄ in anhydrous tetrahydrofuran (THF).
Q. Purity Verification :
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve crystal packing and molecular geometry. Use a Bruker APEX II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) and cooling to 200 K to minimize thermal motion (). Data collection parameters include 0.3° ω scans and redundancy checks for completeness ().
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine positions, while ¹H NMR identifies hydroxymethyl protons (δ ~4.5–5.0 ppm; ).
- IR Spectroscopy : Detect O–H stretches (~3200–3500 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹; ).
Q. What are the key stability considerations for handling and storing this compound?
Methodological Answer:
- Storage : Keep in a cool, dry environment (<4°C) under inert gas (e.g., N₂ or Ar) to prevent oxidation of hydroxymethyl groups ().
- Thermal Stability : Avoid prolonged exposure to temperatures >100°C, as fluorinated aromatics may decompose exothermically.
Advanced Research Questions
Q. How can crystallization experiments be designed to study supramolecular interactions in this compound?
Methodological Answer:
- Solvent Selection : Use dichloromethane (CH₂Cl₂) or similar low-polarity solvents to promote halogen bonding ().
- Crystallization Conditions : Slow evaporation at 200 K with a glass fiber mount (). Monitor crystal growth under polarized light to identify twinning or polymorphism.
- Space Group Determination : The compound typically crystallizes in the triclinic P1 space group (e.g., a = 13.1654(3) Å, b = 15.0483(3) Å, c = 16.2559(4) Å; α = 66.668°, β = 84.654°, γ = 80.842°; ).
Q. How are non-covalent interactions (e.g., halogen bonds) analyzed in its crystal structures?
Methodological Answer:
- Refinement Software : Use SHELXL-2013 for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms ().
- Interaction Metrics : Measure I···Br⁻ (halogen bond) distances (~3.2–3.5 Å) and C–H···Br⁻ angles (~150–170°). These interactions form 1D zigzag chains ().
- Electron Density Maps : Generate difference Fourier maps to locate hydrogen atoms and validate weak CH···X interactions ().
Q. What computational approaches integrate with experimental data to model electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) and compare bond lengths/angles with XRD data (e.g., C–F: 1.34–1.38 Å; ).
- Molecular Dynamics (MD) : Simulate solvent effects on crystallization pathways using GROMACS or AMBER.
- Electrostatic Potential Maps : Identify electron-deficient regions (fluorine atoms) for nucleophilic attack predictions.
Q. How can steric hindrance from fluorine substituents be mitigated during functionalization?
Methodological Answer:
- Directed Functionalization : Use protecting groups (e.g., silyl ethers) on hydroxymethyl moieties to block undesired side reactions.
- Electrophilic Substitution : Activate the aromatic ring via Lewis acid catalysts (e.g., AlCl₃) for regioselective nitration or sulfonation.
- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura coupling with boronates at less hindered positions (e.g., para to fluorine substituents; ).
Q. Table 1. Crystallographic Parameters for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space Group | P1 (No. 2) | |
| Unit Cell (Å, °) | a = 13.1654(3), b = 15.0483(3), c = 16.2559(4); α = 66.668°, β = 84.654°, γ = 80.842° | |
| Halogen Bond (I···Br⁻) | 3.35 Å |
Q. Table 2. Key Spectroscopic Peaks
| Technique | Observed Peaks | Interpretation |
|---|---|---|
| ¹⁹F NMR | δ −143 to −158 ppm | Aromatic C–F environments |
| IR | 3250 cm⁻¹ (O–H), 1150 cm⁻¹ (C–F) | Hydroxyl and fluorinated aryl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
